molecular formula C10H7ClN2 B12523429 2-(4-Chlorophenyl)succinonitrile

2-(4-Chlorophenyl)succinonitrile

Cat. No.: B12523429
M. Wt: 190.63 g/mol
InChI Key: HDKXIEAROJEEDG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)succinonitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a succinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)succinonitrile typically involves the reaction of 4-chlorobenzyl cyanide with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the nucleophilic addition of the malononitrile to the 4-chlorobenzyl cyanide, forming the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)succinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: 2-(4-Chlorophenyl)succinic acid.

    Reduction: 2-(4-Chlorophenyl)succinodiamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)succinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)succinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The chlorophenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

    Succinonitrile: A simpler nitrile compound with similar reactivity but lacking the chlorophenyl group.

    4-Chlorobenzyl cyanide: Shares the chlorophenyl group but differs in the nitrile positioning.

    Malononitrile: A related dinitrile compound used in the synthesis of 2-(4-Chlorophenyl)succinonitrile.

Uniqueness: this compound is unique due to the combination of the chlorophenyl group and the succinonitrile backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

2-(4-chlorophenyl)butanedinitrile

InChI

InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9(7-13)5-6-12/h1-4,9H,5H2

InChI Key

HDKXIEAROJEEDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC#N)C#N)Cl

Origin of Product

United States

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